molecular formula C21H14N2O4 B2935790 N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797644-00-8

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2935790
CAS No.: 1797644-00-8
M. Wt: 358.353
InChI Key: WAKYISLECHOUAG-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a chromenone (coumarin) moiety, a pyridine ring, and a benzamide group, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenone moiety: This can be achieved through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.

    Attachment of the pyridine ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated intermediate.

    Formation of the benzamide group: The final step involves the coupling of the chromenone-pyridine intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts, solvents, and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromenone moiety.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide depends on its specific biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The chromenone moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

N-(2-oxo-2H-chromen-3-yl)-3-(pyridin-2-yloxy)benzamide is unique due to the specific combination of the chromenone, pyridine, and benzamide moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O4/c24-20(23-17-13-14-6-1-2-9-18(14)27-21(17)25)15-7-5-8-16(12-15)26-19-10-3-4-11-22-19/h1-13H,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKYISLECHOUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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